molecular formula C6H5ClN2O2 B6230886 6-chloro-3-methylpyridazine-4-carboxylic acid CAS No. 1541830-86-7

6-chloro-3-methylpyridazine-4-carboxylic acid

Cat. No. B6230886
CAS RN: 1541830-86-7
M. Wt: 172.6
InChI Key:
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Description

6-chloro-3-methylpyridazine-4-carboxylic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It has a molecular weight of 172.57 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 6-chloro-3-methylpyridazine-4-carboxylic acid consists of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and a carboxylic acid group . The InChI code for this compound is 1S/C6H5ClN2O2/c1-3-2-4(6(10)11)5(7)9-8-3/h2H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

6-chloro-3-methylpyridazine-4-carboxylic acid is a solid substance . It has a molecular weight of 172.57 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

The safety information for 6-chloro-3-methylpyridazine-4-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-3-methylpyridazine-4-carboxylic acid involves the introduction of a chloro group and a carboxylic acid group onto a pyridazine ring, followed by methylation at the 3-position.", "Starting Materials": [ "2,3-dichloropyridazine", "methylamine", "sodium hydroxide", "carbon dioxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: 2,3-dichloropyridazine is reacted with sodium hydroxide and carbon dioxide to form 6-chloropyridazine-3-carboxylic acid.", "Step 2: 6-chloropyridazine-3-carboxylic acid is reacted with methylamine in ethanol to form 6-chloro-3-methylpyridazine-3-carboxamide.", "Step 3: 6-chloro-3-methylpyridazine-3-carboxamide is hydrolyzed with hydrochloric acid to form 6-chloro-3-methylpyridazine-3-carboxylic acid.", "Step 4: 6-chloro-3-methylpyridazine-3-carboxylic acid is treated with sodium bicarbonate to form the corresponding sodium salt.", "Step 5: The sodium salt is acidified with hydrochloric acid to precipitate 6-chloro-3-methylpyridazine-4-carboxylic acid, which is then filtered and dried." ] }

CAS RN

1541830-86-7

Product Name

6-chloro-3-methylpyridazine-4-carboxylic acid

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.6

Purity

95

Origin of Product

United States

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